DNA Intercalation Affinity: Pyridazino[1,6-a]benzimidazolium Salt 6e vs. Pyrido[1,2-a]benzimidazolium Salt 5a
The pyridazino[1,6-a]benzimidazolium derivative 6e demonstrates an apparent DNA-binding constant (K_app) of 11.5 × 10⁵ M⁻¹ for calf thymus DNA, which is 1.66‑fold higher than that of the pyrido[1,2-a]benzimidazolium comparator 5a (K_app = 6.93 × 10⁵ M⁻¹) under identical UV‑vis spectroscopic conditions [1]. This quantitative difference in intercalation affinity is attributed to the distinct electronic distribution conferred by the pyridazine versus pyridine annulation.
| Evidence Dimension | Apparent DNA-binding constant (K_app, ×10⁵ M⁻¹) for calf thymus DNA |
|---|---|
| Target Compound Data | 11.5 (compound 6e, pyridazino[1,6-a]benzimidazolium salt) |
| Comparator Or Baseline | 6.93 (compound 5a, pyrido[1,2-a]benzimidazolium salt) |
| Quantified Difference | 1.66‑fold higher affinity |
| Conditions | UV‑vis spectroscopic titration in Table 3, ref. 1 |
Why This Matters
For procurement in DNA-targeted drug discovery programs, this higher affinity can translate to lower active concentrations, making pyridazino[1,6-a]benzimidazolium scaffolds preferable for intercalation‑based lead optimization.
- [1] Siro, J. G.; Pastor, J.; García-Navío, J. L.; Vaquero, J. J.; Alvarez-Builla, J.; Gago, F.; de Pascual-Teresa, B.; Pastor, M.; Rodrigo, M. M. Azino-Fused Benzimidazolium Salts as DNA Intercalating Agents. 2. J. Org. Chem. 1997, 62 (16), 5476–5483. View Source
